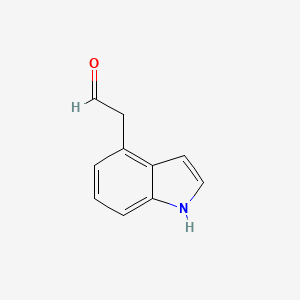

2-(1H-indol-4-yl)acetaldehyde

Description

Significance of Indole (B1671886) Acetaldehyde (B116499) Scaffolds in Contemporary Organic Chemistry

Indole scaffolds are considered privileged structures in medicinal chemistry and are integral to numerous natural products and synthetic drugs. rsc.orgnih.govnih.govnih.gov Indole acetaldehyde derivatives, in particular, serve as crucial intermediates in various synthetic pathways. rsc.orgsmolecule.com They are valuable precursors for the synthesis of more complex molecules, including alkaloids and other pharmacologically relevant compounds. rsc.org The reactivity of the aldehyde group, combined with the diverse chemical properties of the indole nucleus, makes these scaffolds versatile building blocks in organic synthesis. rsc.org

Overview of Research Trajectories for 2-(1H-indol-4-yl)acetaldehyde and Analogous Indolic Compounds

Research concerning this compound and its analogs primarily revolves around their synthesis and potential applications. Synthetic strategies often employ classic indole syntheses like the Fischer, Bischler, or Madelung methods, followed by the introduction of the acetaldehyde moiety. evitachem.combhu.ac.in Another significant area of investigation is their role as precursors in the biosynthesis of important biomolecules. For instance, the related compound, indole-3-acetaldehyde, is a known intermediate in the tryptophan metabolism pathway, leading to the formation of the plant hormone indole-3-acetic acid (IAA) and the neurotransmitter serotonin. nih.govnih.govhmdb.ca

Recent studies have explored the synthesis of various substituted indole derivatives for their potential therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govmdpi.com The development of efficient synthetic methods for these compounds, including one-pot multicomponent reactions, is an active area of research. rsc.org

Distinguishing Features of the 4-Positioned Acetaldehyde Moiety in Indole Systems

The position of substituents on the indole ring significantly influences the molecule's chemical and biological properties. While the chemistry of 3-substituted indoles is well-documented due to the high reactivity of the C3 position towards electrophilic substitution, 4-substituted indoles present unique characteristics. bhu.ac.inwikipedia.org

The placement of an electron-withdrawing group, such as an acetaldehyde moiety, at the 4-position can impact the electronic distribution within the indole ring system. This can, in turn, affect the reactivity of other positions on the ring and the N-H acidity. researchgate.net For example, an electron-withdrawing group at the 4-position has been shown to stabilize 1-hydroxyindole (B3061041) structures. researchgate.net The specific reactivity of the 4-position allows for the regioselective synthesis of certain indole derivatives that might not be accessible through other substitution patterns.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H9NO | evitachem.comsigmaaldrich.com |

| Molecular Weight | 159.18 g/mol | evitachem.comnih.gov |

| IUPAC Name | This compound | sigmaaldrich.com |

| InChI Key | HHYNQPVEFKOZCN-UHFFFAOYSA-N | sigmaaldrich.com |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC=O | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

2-(1H-indol-4-yl)acetaldehyde |

InChI |

InChI=1S/C10H9NO/c12-7-5-8-2-1-3-10-9(8)4-6-11-10/h1-4,6-7,11H,5H2 |

InChI Key |

HHYNQPVEFKOZCN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)CC=O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 1h Indol 4 Yl Acetaldehyde

Electrophilic and Nucleophilic Reactions of the Indole (B1671886) Nucleus

The indole core of 2-(1H-indol-4-yl)acetaldehyde is an electron-rich aromatic system, making it susceptible to electrophilic attack. Conversely, the acetaldehyde (B116499) portion of the molecule provides a site for nucleophilic addition and condensation reactions.

The indole ring is highly reactive towards electrophiles, with substitution patterns being influenced by the electronic properties of the ring system. semanticscholar.org Due to the delocalization of π-electrons, the indole structure readily undergoes electrophilic substitution. researchgate.net The C3 position is the most electron-rich and, therefore, the most common site for electrophilic attack. semanticscholar.orgresearchgate.net If the C3 position is already substituted, electrophilic substitution can occur at the C2 position. researchgate.net

While specific studies on the site-selective electrophilic substitution of this compound are not extensively detailed in the provided search results, the general principles of indole chemistry suggest that reactions such as halogenation, nitration, and Friedel-Crafts alkylation and acylation would preferentially occur at the C3 position. beilstein-journals.orgacs.org The presence of the acetaldehyde group at the C4 position may exert some electronic influence on the benzene (B151609) portion of the indole ring, potentially affecting reactivity at the C5 and C7 positions. Substitution at the N1 position typically requires deprotonation with a base to form the indolyl anion, which can then react with various electrophiles. researchgate.net

Table 1: Predicted Site-Selectivity in Electrophilic Aromatic Substitution of this compound

| Position | Reactivity | Rationale |

| C3 | High | Most electron-rich position in the indole nucleus. |

| C5 | Moderate | Part of the benzene ring, influenced by the electron-donating pyrrole (B145914) ring. |

| N1 | Requires Base | Deprotonation needed to form a reactive nucleophilic center. |

The aldehyde functional group in this compound is a key site for nucleophilic attack. The carbon atom of the carbonyl group is electrophilic and readily reacts with a variety of nucleophiles.

Common nucleophilic addition reactions include the formation of cyanohydrins, hemiacetals, and acetals. Condensation reactions, such as the aldol (B89426) condensation, can also occur, where the enolate of one acetaldehyde molecule attacks the carbonyl group of another. researchgate.net Another important reaction is the condensation with amines to form imines (Schiff bases), which can be further reduced to secondary amines. researchgate.net The reaction of indoles with aldehydes, often catalyzed by acids, can lead to the formation of bis(indolyl)methanes. beilstein-journals.orgresearchgate.net

Table 2: Examples of Nucleophilic Additions and Condensations at the Acetaldehyde Moiety

| Reaction Type | Reagent | Product Type |

| Nucleophilic Addition | HCN | Cyanohydrin |

| Nucleophilic Addition | Alcohol (in acid) | Acetal |

| Condensation | Primary Amine | Imine (Schiff Base) |

| Condensation | Indole (in acid) | Bis(indolyl)methane |

Oxidation and Reduction Chemistry of the Acetaldehyde Functional Group

The acetaldehyde side chain of this compound can undergo both oxidation and reduction, leading to a variety of functional group transformations.

The aldehyde group of this compound can be selectively oxidized to the corresponding carboxylic acid, yielding indole-4-acetic acid. This transformation is significant as indole-3-acetic acid is a well-known plant hormone (auxin). nih.gov Various oxidizing agents can be employed for this purpose. In biological systems, aldehyde dehydrogenases (ALDHs) are enzymes that catalyze the oxidation of aldehydes to carboxylic acids. nih.gov For instance, indole-3-acetaldehyde is oxidized to indole-3-acetic acid by the enzyme indole-3-acetaldehyde oxidase. wikipedia.org Similar enzymatic or chemical methods could be applied to this compound. The oxidation of indole itself can lead to a variety of products, including oxindoles and isatins, depending on the reaction conditions and the catalyst used. acs.orgnih.gov

The aldehyde functional group is readily reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). This would convert this compound to 2-(1H-indol-4-yl)ethanol.

Furthermore, the aldehyde can be converted to an amine via a process called reductive amination. masterorganicchemistry.comorganic-chemistry.org This typically involves the initial formation of an imine by reaction with an amine, followed by in-situ reduction of the imine to the corresponding amine. masterorganicchemistry.com A variety of reducing agents can be used for this second step, including sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com

Cycloaddition Reactions Involving Indole Acetaldehyde Scaffolds

The indole nucleus can participate in cycloaddition reactions, acting as either a diene or a dienophile depending on the reaction partner. dntb.gov.uaresearchgate.net The C2-C3 double bond of the indole ring is the most common site of involvement in these reactions. researchgate.net While specific examples involving this compound are not prevalent in the search results, the general reactivity patterns of indoles in [4+2] cycloadditions (Diels-Alder reactions) are well-documented. nih.govnih.govmetu.edu.tr

Indoles can react with electron-deficient dienophiles in normal electron-demand Diels-Alder reactions or with electron-rich dienes in inverse electron-demand Diels-Alder reactions. nih.gov Intramolecular Diels-Alder reactions have also been utilized to construct complex indole-containing polycyclic systems. nih.govrsc.org The presence of the acetaldehyde group at the C4 position could potentially influence the electronic nature of the indole ring and its reactivity in cycloaddition reactions.

Limited Research Hinders Detailed Analysis of this compound's Reactivity

The inherent reactivity of the indole nucleus and the aldehyde functional group suggests that this compound could, in principle, undergo a variety of intramolecular reactions to form fused indole systems. However, without dedicated research on this specific molecule, any discussion would be purely speculative and would not meet the required standards of scientific accuracy and detail.

Consequently, it is not possible to provide a comprehensive article on the "" that strictly adheres to the requested outline, including data tables and detailed research findings for the specified subsections. Further experimental investigation into the chemical behavior of this compound is necessary to elucidate its reactivity and potential for forming complex fused indole architectures.

Advanced Spectroscopic and Analytical Characterization of 2 1h Indol 4 Yl Acetaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-(1H-indol-4-yl)acetaldehyde in solution. Both ¹H and ¹³C NMR, supported by two-dimensional techniques (like COSY, HSQC, and HMBC), would provide a complete assignment of all proton and carbon signals, confirming the 4-position substitution on the indole (B1671886) ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehyde, methylene (B1212753), indole NH, and aromatic protons. The key diagnostic region is the aromatic part of the spectrum, where the coupling patterns of protons on the benzene (B151609) ring will differ significantly from its 3-substituted isomer.

Aldehyde Proton (-CHO): A characteristic signal, typically a triplet, is expected in the downfield region (δ 9.5-10.0 ppm) due to coupling with the adjacent methylene protons.

Methylene Protons (-CH₂-): These protons, adjacent to both the aromatic ring and the aldehyde group, would appear as a doublet around δ 3.8-4.2 ppm.

Indole NH Proton: A broad singlet is anticipated in the δ 8.0-8.5 ppm range, characteristic of the indole N-H proton.

Aromatic Protons: The protons on the indole ring (H2, H3, H5, H6, H7) will provide a unique fingerprint. H5 and H7 are expected to be doublets, while H6 would be a triplet (or doublet of doublets), confirming the substitution at the C4 position.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) Hz |

| H (Aldehyde) | ~9.8 | Triplet (t) | ~2.5 |

| H (Methylene) | ~4.0 | Doublet (d) | ~2.5 |

| NH | ~8.1 | Broad Singlet (br s) | - |

| H2 | ~7.2 | Triplet (t) | ~2.8 |

| H3 | ~6.7 | Doublet of doublets (dd) | ~2.8, ~1.0 |

| H5 | ~7.3 | Doublet (d) | ~8.0 |

| H6 | ~7.1 | Triplet (t) | ~8.0 |

| H7 | ~7.5 | Doublet (d) | ~8.0 |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, confirming the carbon skeleton. The positions of the quaternary carbons (C4, C7a, C3a) are particularly informative for distinguishing between isomers.

Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is the most deshielded, expected to resonate near δ 200 ppm.

Methylene Carbon (-CH₂-): The signal for the methylene carbon is expected around δ 40-45 ppm.

Indole Carbons: The eight carbons of the indole ring will appear in the aromatic region (δ 100-140 ppm). The chemical shift of C4, being directly attached to the acetaldehyde (B116499) moiety, will be significantly different compared to the unsubstituted indole.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~200.5 |

| CH₂ | ~42.0 |

| C2 | ~124.0 |

| C3 | ~101.5 |

| C3a | ~127.0 |

| C4 | ~130.0 |

| C5 | ~122.0 |

| C6 | ~120.0 |

| C7 | ~111.0 |

| C7a | ~136.0 |

Advanced Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to the aldehyde and indole moieties.

N-H Stretch: A sharp to moderately broad peak around 3400-3300 cm⁻¹ corresponds to the N-H stretching vibration of the indole ring.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group are observed just below 3000 cm⁻¹. The aldehyde C-H stretch typically shows two characteristic weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.

C=O Stretch: A very strong and sharp absorption band, characteristic of the aldehyde carbonyl group, is expected in the region of 1740-1720 cm⁻¹. This is one of the most diagnostic peaks in the spectrum.

C=C Stretches: Aromatic C=C stretching vibrations from the indole ring appear in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the aromatic system. The C=C stretching vibrations of the indole ring are typically strong in the Raman spectrum, providing a clear fingerprint of the heterocyclic core. The C=O stretch is also observable, though often weaker than in the IR spectrum.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Indole N-H | Stretch | 3400 - 3300 | Medium |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aldehyde C-H | Stretch | ~2850, ~2750 | Weak |

| Aliphatic C-H | Stretch | 2950 - 2880 | Medium |

| Aldehyde C=O | Stretch | 1740 - 1720 | Strong, Sharp |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Strong |

High-Resolution Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of this compound, confirming its elemental composition (C₁₀H₉NO). The calculated exact mass is 159.0684 g/mol . Furthermore, analysis of the fragmentation patterns in the mass spectrum (MS/MS) provides valuable structural information.

The fragmentation of this compound under electron ionization (EI) is expected to follow characteristic pathways for aldehydes and indoles.

Molecular Ion (M⁺•): The molecular ion peak should be clearly visible at m/z = 159.

Alpha-Cleavage: The most significant fragmentation pathway for aldehydes is the loss of the formyl radical (•CHO), resulting in a major fragment ion at m/z = 130 (M-29). This corresponds to the formation of a stable indol-4-ylmethyl cation.

Loss of H•: Loss of the aldehydic hydrogen radical can lead to a fragment at m/z = 158 (M-1).

Indole Ring Fragmentation: Further fragmentation of the m/z 130 ion can occur through cleavage of the indole ring, leading to characteristic ions seen in indole mass spectra.

Interactive Data Table: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

| 159 | [C₁₀H₉NO]⁺• | Molecular Ion (M⁺•) | Parent peak |

| 158 | [C₁₀H₈NO]⁺ | [M-H]⁺ | Loss of aldehydic hydrogen |

| 130 | [C₉H₈N]⁺ | [M-CHO]⁺ | Major fragment from alpha-cleavage |

| 103 | [C₈H₇]⁺ | [C₉H₈N - HCN]⁺ | Loss of HCN from the m/z 130 fragment |

| 77 | [C₆H₅]⁺ | [C₈H₇ - C₂]⁺ | Phenyl cation from ring fragmentation |

X-ray Crystallography for Solid-State Structure Determination (where applicable for derivatives)

While a crystal structure for this compound itself is not publicly available, X-ray crystallography of related 4-substituted indole derivatives provides critical insights into the solid-state conformation and intermolecular interactions that would be expected.

For instance, the crystal structure of compounds like bis(4-acetoxy-N,N-dimethyltryptammonium) fumarate (B1241708) reveals key features of the 4-substituted indole system. In such structures, the indole ring system is typically near-planar. The substituent at the 4-position dictates the crystal packing, which is heavily influenced by intermolecular forces.

For this compound, it is anticipated that strong N-H···O hydrogen bonds would be a dominant feature in the crystal lattice, where the indole N-H of one molecule donates a hydrogen bond to the aldehyde oxygen of a neighboring molecule. This interaction would likely lead to the formation of infinite chains or dimeric motifs, significantly influencing the solid-state architecture. The planarity of the indole ring and the orientation of the acetaldehyde side chain would be precisely determined, providing definitive data on bond lengths and angles.

Theoretical and Computational Chemistry of 2 1h Indol 4 Yl Acetaldehyde

Quantum Chemical Calculations (Density Functional Theory - DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 2-(1H-indol-4-yl)acetaldehyde, DFT calculations are instrumental in determining its optimized molecular geometry, bond lengths, and bond angles. A study on the related compound, 4-nitro-1H-indole-carboxaldehyde (NICA), utilized the B3LYP functional with a cc-pVTZ basis set to achieve a detailed structural analysis, and similar methodologies can be applied to the target molecule. nih.gov Such calculations would reveal the planarity of the indole (B1671886) ring and the conformational preferences of the acetaldehyde (B116499) substituent.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distributions

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For analogous indole derivatives, the HOMO is typically localized over the indole ring, indicating that this is the primary site for electrophilic attack. The LUMO, conversely, is often distributed over the electron-withdrawing substituent. In the case of this compound, the acetaldehyde group would influence the distribution of the LUMO. The HOMO-LUMO energy gap for a similar compound, 4-nitro-indole-3-carboxaldehyde, was calculated to be significant, indicating its stable nature. nih.gov A similar analysis for this compound would provide valuable insights into its electronic transitions and reactivity.

Table 1: Frontier Molecular Orbital Energies and Properties of a Related Indole Derivative (4-nitro-indole-3-carboxaldehyde)

| Parameter | Value (eV) |

| HOMO Energy | -7.01 |

| LUMO Energy | -3.25 |

| Energy Gap (ΔE) | 3.76 |

Data sourced from a computational study on 4-nitro-indole-3-carboxaldehyde and is illustrative for a similarly substituted indole. nih.gov

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution, with different colors indicating varying electrostatic potentials. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. nih.gov

For an indole derivative like this compound, the MEP surface would likely show a region of high electron density around the oxygen atom of the acetaldehyde group, making it a likely site for protonation and electrophilic interaction. The indole ring, particularly the nitrogen atom, would also exhibit regions of negative potential. Conversely, the hydrogen atoms of the indole NH group and the aldehyde group would show positive electrostatic potential, indicating their susceptibility to nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability Assessment

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular charge transfer (ICT) interactions and the delocalization of electron density within a molecule. These interactions, often described as hyperconjugation, contribute significantly to the molecule's stability. The NBO method analyzes the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy (E(2)). nih.gov

In a molecule such as this compound, significant stabilization would arise from the delocalization of the lone pair electrons of the nitrogen atom in the indole ring into the antibonding orbitals of adjacent C-C bonds. Similarly, interactions involving the π-orbitals of the indole ring and the orbitals of the acetaldehyde substituent would be prominent. A study on 4-nitro-indole-3-carboxaldehyde revealed substantial stabilization energies from such interactions, confirming the importance of charge delocalization in the stability of substituted indoles. nih.gov

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for Key Interactions in a Related Indole Derivative (4-nitro-indole-3-carboxaldehyde)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(C2-C3) | π(C8-C9) | 21.54 |

| π(C4-C9) | π(C5-C6) | 18.78 |

| LP(1) N10 | σ*(C4-C9) | 5.89 |

Data is illustrative and based on calculations for 4-nitro-indole-3-carboxaldehyde to demonstrate the nature of NBO analysis. nih.gov

Reaction Mechanism Studies and Transition State Analysis Using Computational Methods

Computational methods are powerful tools for elucidating the mechanisms of chemical reactions, allowing for the study of transition states and reaction pathways that are often difficult to observe experimentally. For this compound, computational studies can be employed to investigate various reactions, such as its oxidation, reduction, or participation in condensation reactions.

For instance, the atmospheric oxidation of indole initiated by hydroxyl radicals has been studied computationally, revealing that the reaction proceeds through the formation of various intermediates and products. ebi.ac.ukacs.org Similar studies on this compound could predict its environmental fate and degradation pathways. Furthermore, computational analysis of reactions involving the aldehyde group, such as the Friedel-Crafts reaction with other indole molecules, can provide insights into the reaction mechanism, including the activation of the carbonyl group and the subsequent nucleophilic attack by the indole ring.

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, including NMR, IR, and UV-Vis spectra. These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound and to aid in the interpretation of the experimental results.

For this compound, DFT calculations can predict the 1H and 13C NMR chemical shifts. The accuracy of these predictions can be high, especially when appropriate levels of theory and basis sets are used. For example, a study on 4-nitro-indole-3-carboxaldehyde showed good agreement between the calculated and experimental vibrational frequencies (FT-IR and FT-Raman). nih.gov Similarly, the UV-Vis absorption spectrum of indole-3-acetaldehyde has been characterized, showing distinct local maxima that can be correlated with theoretical calculations. researchgate.net Such a correlative approach would be invaluable for the structural elucidation and characterization of this compound.

Conformational Analysis and Tautomerism Studies (if relevant to the acetaldehyde group)

The acetaldehyde group in this compound introduces conformational flexibility. The rotation around the single bond connecting the acetaldehyde group to the indole ring can lead to different conformers with varying energies. Computational methods can be used to perform a conformational analysis to identify the most stable conformers and to determine the energy barriers for their interconversion. nih.gov

Furthermore, the presence of an α-hydrogen in the acetaldehyde moiety makes it susceptible to keto-enol tautomerism. The equilibrium between the keto (aldehyde) and enol (vinyl alcohol) forms is a fundamental concept in organic chemistry. comporgchem.com While the keto form is generally more stable for simple aldehydes, the stability of the enol tautomer can be influenced by factors such as intramolecular hydrogen bonding and conjugation. Computational studies can predict the relative energies of the keto and enol tautomers of this compound and the transition state for their interconversion, providing insights into the potential for this tautomeric equilibrium to occur. orientjchem.org The enol form, if present, could exhibit different reactivity compared to the keto form.

Biological and Biochemical Significance of 2 1h Indol 4 Yl Acetaldehyde Excluding Clinical Aspects

Role as an Intermediate in Tryptophan Metabolism Pathways

The metabolism of the essential amino acid tryptophan is a crucial process that gives rise to a wide array of bioactive compounds, including neurotransmitters and hormones. mdpi.commdpi.com While this metabolism is complex, the involvement of 2-(1H-indol-4-yl)acetaldehyde as an intermediate is not supported by current scientific literature. In contrast, its isomer, 2-(1H-indol-3-yl)acetaldehyde, is a well-established intermediate in several major tryptophan-dependent pathways. nih.govnih.gov

Biosynthesis of Indole-3-acetic Acid (IAA) in Plants and Microorganisms

Indole-3-acetic acid (IAA) is the most common and physiologically important auxin in plants, regulating numerous aspects of growth and development. wikipedia.org Plants and various microorganisms synthesize IAA from tryptophan through several distinct pathways. nih.govredalyc.org The predominant pathways, including the indole-3-pyruvic acid (IPyA) and tryptamine (B22526) (TAM) pathways, converge on the intermediate 2-(1H-indol-3-yl)acetaldehyde. nih.gov

In the IPyA pathway, tryptophan is first converted to indole-3-pyruvic acid, which is then decarboxylated to form indole-3-acetaldehyde. nih.gov In the TAM pathway, tryptophan is decarboxylated to tryptamine, which is subsequently deaminated by an amine oxidase to yield indole-3-acetaldehyde. nih.gov In both cases, indole-3-acetaldehyde is then oxidized by an aldehyde dehydrogenase to produce the final product, indole-3-acetic acid. nih.govnih.gov

There is no current evidence to suggest that this compound serves as an intermediate in the biosynthesis of IAA or a related auxin like 4-chloroindole-3-acetic acid. nih.gov The enzymatic machinery of these pathways is specific to the 3-substituted indole (B1671886) structure.

Enzymatic Transformations in Microbial and Yeast Metabolic Processes

In microorganisms and yeast, 2-(1H-indol-3-yl)acetaldehyde is a known metabolite that undergoes specific enzymatic transformations. nih.govnih.gov It can be oxidized to indole-3-acetic acid or reduced to indole-3-ethanol (tryptophol). The conversion to IAA is typically catalyzed by NAD+-dependent aldehyde dehydrogenases. oup.com The balance between these oxidative and reductive processes can be crucial for the physiological effects of microbial tryptophan metabolism.

No specific enzymatic transformations involving this compound in microbial or yeast systems have been documented in the available scientific literature.

Precursor Role in Natural Product Biosynthesis (e.g., Ergot Alkaloids, β-Carbolines)

The indole ring is a foundational structure for thousands of complex natural products, including many with potent pharmacological activities. nih.govnih.gov

The biosynthesis of ergot alkaloids , a class of fungal mycotoxins, begins with the prenylation of L-tryptophan at the C-4 position of the indole ring. rsc.orgnih.gov However, the subsequent cyclization steps that form the characteristic ergoline (B1233604) ring system proceed through intermediates like chanoclavine-I and chanoclavine-I-aldehyde. rsc.orgresearchgate.netwikipedia.org The pathway does not involve the formation of this compound as a discrete, free intermediate.

β-Carbolines are another large family of indole alkaloids found widely in nature. nih.govmdpi.com Their biosynthesis often involves the Pictet-Spengler reaction, which is a cyclization reaction between a β-arylethylamine (like tryptamine) and an aldehyde or ketone. acs.orgnih.gov While an aldehyde is required, there is no evidence to suggest that this compound acts as a natural precursor in this process. The reaction typically utilizes tryptamine and a separate aldehyde component.

Occurrence in Biological Systems as a Metabolite and its Metabolic Fate

While 2-(1H-indol-3-yl)acetaldehyde is a recognized metabolite in bacteria, fungi, plants, and mammals as part of tryptophan metabolism, the natural occurrence of this compound has not been reported. nih.govhmdb.ca

A structurally related compound, 4-hydroxyindole-3-acetaldehyde , has been identified as a metabolite of psilocybin, a psychoactive compound found in certain mushrooms. wikipedia.org In this metabolic pathway, psilocybin is dephosphorylated to psilocin, which then undergoes metabolism by monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH), leading to the formation of 4-hydroxyindole-3-acetaldehyde and subsequently 4-hydroxyindole-3-acetic acid (4-HIAA). wikipedia.org This indicates that indole rings hydroxylated at the 4-position can be metabolized via an acetaldehyde (B116499) intermediate. However, this compound is distinct from this compound, as it possesses both a hydroxyl group at the 4-position and the acetaldehyde moiety at the 3-position.

The metabolic fate of this compound, were it to be present in a biological system, would likely involve oxidation to 2-(1H-indol-4-yl)acetic acid by aldehyde dehydrogenases or reduction to 2-(1H-indol-4-yl)ethanol by alcohol dehydrogenases, analogous to other biological aldehydes. nih.govnih.gov However, this remains speculative in the absence of direct research.

Applications in Advanced Organic Synthesis and Chemical Materials Science

Building Block for Complex Indole (B1671886) Derivatives and Advanced Heterocyclic Systems

The indole scaffold is a cornerstone in heterocyclic chemistry, and the functionalization at the C4 position is a key step toward the synthesis of many ergot alkaloids and related complex structures. 2-(1H-indol-4-yl)acetaldehyde serves as a valuable precursor for constructing advanced heterocyclic systems through reactions that engage both the nucleophilic indole ring and the electrophilic aldehyde.

A significant application of 4-substituted indoles, for which this compound is a prime synthon, is in domino reactions to build polycyclic indole frameworks. Research has demonstrated an organocatalytic domino Friedel–Crafts/nitro-Michael reaction between 4-substituted indoles and nitroethene. This reaction, catalyzed by chiral phosphoric acids, effectively constructs the tricyclic 1,3,4,5-tetrahydrobenzo[cd]indole core, which is the foundational structure of ergot alkaloids nih.gov. The reaction proceeds with high levels of stereocontrol, yielding products with excellent diastereoselectivity and enantioselectivity. The strategic placement of the nitro group in the product makes it a versatile handle for further elaboration into the complex structures of various natural products nih.gov.

The general reactivity pattern involves the initial Friedel-Crafts alkylation of the indole at the C3 position with an activated electrophile, followed by an intramolecular reaction. In the case of the domino reaction with nitroethene, the indole C3 attacks the nitroalkene, and a subsequent intramolecular Michael addition involving the C4-substituent closes the new ring nih.gov. This showcases the utility of having a reactive chain at the C4 position to build fused ring systems.

| Substrate (4-Substituted Indole) | Catalyst | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) |

| Indole-4-acrylate | Chiral Phosphoric Acid | 85 | >20:1 | 93 |

| Indole-4-propenoate | Chiral Phosphoric Acid | 82 | >20:1 | 95 |

| Indole-4-vinylsulfone | Chiral Phosphoric Acid | 70 | >20:1 | 90 |

Table 1: Representative Results of Domino Reaction with 4-Substituted Indoles and Nitroethene. nih.gov

Synthetic Intermediate in the Total Synthesis of Natural Products and Their Analogues (e.g., Cycloclavine)

The C4 position of the indole ring is of critical importance in the biosynthesis and total synthesis of clavine alkaloids. nih.gov While direct use of this compound in a completed total synthesis of cycloclavine is not prominently documented, a closely related derivative highlights its potential as a key intermediate. An efficient formal synthesis of (±)-cycloclavine was achieved starting from 2-(4-bromo-1-tosyl-1H-indol-3-yl)acetaldehyde nih.gov. Although this starting material is an indole-3-acetaldehyde derivative, the presence of a substituent at the C4 position is crucial for the subsequent synthetic transformations that build the characteristic polycyclic structure of cycloclavine.

The synthesis underscores the value of the acetaldehyde (B116499) moiety, which participates in a key iron(III)-catalyzed aza-Cope-Mannich cyclization to form a new piperidine ring fused to the indole core. This step is pivotal for constructing the tetracyclic framework of the natural product nih.gov. The subsequent steps involve an intramolecular Heck reaction or a radical cyclization to complete the pentacyclic structure of a known cycloclavine precursor nih.gov. This demonstrates that the indole-acetaldehyde framework is a powerful platform for initiating complex cyclization cascades required for natural product synthesis.

Furthermore, the development of synthetic routes to the core structure of ergot alkaloids using 4-substituted indoles, as described in the previous section, directly enables the formal synthesis of related natural products like 6,7-secoagroclavine nih.gov. This reinforces the strategic importance of C4-functionalized indoles, including this compound, as synthons for this class of bioactive molecules.

Utilization in the Design of Novel Catalysts and Reagents Incorporating Indole-Acetaldehyde Moieties

The incorporation of indole-acetaldehyde moieties into the structure of catalysts and reagents is a less explored area of research. A survey of current literature does not provide extensive examples where this compound specifically has been used as a scaffold for designing new catalysts.

However, the structural features of the molecule offer theoretical potential for such applications. The indole N-H group can act as a hydrogen bond donor, a feature often exploited in organocatalysis for substrate activation and stereochemical control. The electron-rich indole ring could be used to coordinate to metal centers or participate in π-stacking interactions. The acetaldehyde group provides a reactive handle for covalently attaching the indole moiety to a larger catalyst framework, such as a polymer support or a chiral backbone. The combination of a hydrogen-bonding site, a π-rich aromatic system, and a reactive functional group in a single molecule presents opportunities for the rational design of novel, multifunctional organocatalysts or ligands for metal-catalyzed reactions. Further research is required to realize this potential.

Contribution to the Synthesis of Functional Organic Materials

The indole nucleus is a privileged scaffold in the design of functional organic materials, particularly for applications in organic electronics such as dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). researchgate.netias.ac.in The electron-rich nature of the indole ring makes it an excellent electron donor component in donor-π-acceptor (D-π-A) architectures, which are common in organic dyes and semiconductors. researchgate.net

Research has shown that the photophysical and electronic properties of indole derivatives can be systematically tuned by the placement and electronic nature of substituents on the indole ring nih.gov. Substitution at the C4 position, in particular, has been shown to have a significant effect on the absorption and emission wavelengths of the indole chromophore. Attaching an electron-withdrawing group at this position can shift the absorbance to longer wavelengths (a red-shift) nih.gov.

In this context, this compound can serve as a valuable building block. The indole ring acts as the electron donor, while the acetaldehyde group, being moderately electron-withdrawing, can be further elaborated through condensation reactions (e.g., Knoevenagel condensation) with strong acceptor units like cyanoacetic acid or malononitrile. This would create a D-π-A dye where the acetaldehyde carbon becomes part of the conjugated π-bridge. This synthetic flexibility allows for the creation of a diverse library of organic dyes with tailored electronic properties for specific material applications.

| Donor Unit | π-Bridge | Acceptor Unit | Application |

| 2-Phenylindole | Varies | Cyanoacrylic Acid | DSSCs |

| Tetrahydrocarbazole | Varies | Cyanoacrylic Acid | DSSCs |

| Indole | Thiophene | Cyanoacrylic Acid | DSSCs |

Table 2: General Structure of Indole-Based Dyes for Functional Materials. researchgate.net

Future Research Directions and Emerging Trends

Development of More Efficient, Selective, and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For 2-(1H-indol-4-yl)acetaldehyde, a primary research focus will be the development of synthetic protocols that are not only high-yielding but also environmentally benign and atom-economical. Current synthetic approaches often rely on multi-step sequences that may involve harsh reagents and generate significant waste.

Future research will likely pivot towards the following areas:

Catalytic C-H Functionalization: Direct functionalization of the C4-position of the indole (B1671886) ring with a two-carbon aldehyde-containing synthon represents a highly attractive and atom-economical strategy. The development of novel transition-metal catalysts (e.g., palladium, rhodium, copper) or organocatalysts that can selectively activate the C4-H bond of an appropriately N-protected indole will be a significant breakthrough.

Flow Chemistry and Microreactor Technology: Continuous flow synthesis offers numerous advantages over traditional batch processes, including enhanced safety, improved reaction control, and facile scalability. Future efforts will likely focus on designing integrated flow systems for the multi-step synthesis of this compound, minimizing manual handling and purification steps.

Sustainable Catalysis: There is a growing interest in replacing traditional heavy metal catalysts with more sustainable alternatives. This includes the use of earth-abundant metal catalysts (e.g., iron, copper, manganese) and metal-free organocatalysts. rsc.org The application of nanocatalysts, which offer high surface area-to-volume ratios and can often be recycled and reused, is another promising avenue for sustainable synthesis. beilstein-journals.orgresearchgate.net

Solvent-Free and Aqueous Conditions: The development of synthetic methods that operate under solvent-free conditions or in environmentally benign solvents like water is a key goal of green chemistry. rsc.orgnih.gov Research into solid-state reactions or reactions in aqueous media for the synthesis of this compound will be a crucial step towards minimizing the environmental impact of its production.

| Synthetic Strategy | Key Advantages | Potential Catalysts/Conditions |

| Direct C4-H Acetaldehyde (B116499) Installation | High atom economy, reduced step count | Palladium, Rhodium, Copper catalysts; Photoredox catalysis |

| Continuous Flow Synthesis | Enhanced safety, scalability, and reproducibility | Microreactors, integrated purification modules |

| Sustainable Catalysis | Reduced cost and environmental impact | Iron, Copper, Nanoparticles, Organocatalysts |

| Green Reaction Conditions | Minimized solvent waste, improved safety | Solvent-free, water, ball milling |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The aldehyde functionality in this compound is a versatile handle for a wide range of chemical transformations. While classical aldehyde chemistry is well-established, future research should focus on uncovering novel reactivity patterns that leverage the unique electronic properties of the indole-4-yl substituent.

Emerging areas of exploration include:

Tandem and Cascade Reactions: Designing one-pot reactions where an initial transformation at the aldehyde group triggers a subsequent reaction involving the indole nucleus would be a highly efficient strategy for building molecular complexity. For instance, an initial iminium ion formation could be followed by an intramolecular cyclization onto the indole ring to generate novel polycyclic scaffolds.

Multicomponent Reactions (MCRs): this compound is an ideal candidate for use in MCRs, where three or more reactants combine in a single operation to form a complex product. rsc.org Exploring its utility in well-known MCRs like the Ugi, Passerini, or Mannich reactions, as well as developing novel MCRs, will provide rapid access to diverse libraries of indole-containing compounds.

Photoredox and Electrochemical Synthesis: The use of visible light photoredox catalysis and electrochemistry can enable unique transformations that are often difficult to achieve with traditional thermal methods. Future studies could explore, for example, the radical-mediated addition of various fragments to the aldehyde or the electrochemical oxidative coupling of this compound with other nucleophiles.

Frustrated Lewis Pair (FLP) Chemistry: The combination of a sterically hindered Lewis acid and a Lewis base can activate small molecules and facilitate unusual reactions. Investigating the reactivity of this compound in the presence of FLPs could lead to unprecedented transformations, such as novel reduction or C-C bond-forming reactions.

Advanced Mechanistic Investigations Combining Experimental and Computational Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new transformations. Future research on this compound will benefit greatly from a synergistic approach that combines advanced experimental techniques with high-level computational modeling.

Key research directions include:

In Situ Spectroscopic Monitoring: The use of techniques such as ReactIR (in situ Fourier-transform infrared spectroscopy), in situ NMR, and mass spectrometry will allow for the real-time monitoring of reactions involving this compound. This will enable the identification of transient intermediates and provide valuable kinetic data, which are essential for elucidating reaction pathways.

Kinetic Isotope Effect (KIE) Studies: KIE experiments can provide detailed information about the rate-determining step of a reaction and the nature of the transition states involved. Such studies will be invaluable for understanding the mechanisms of C-H activation, cyclization, and other key transformations of this compound.

Density Functional Theory (DFT) Calculations: Computational chemistry, particularly DFT, has become an indispensable tool for studying reaction mechanisms. nih.gov Future research will involve the use of DFT to model reaction pathways, calculate activation energies, and predict the regioselectivity and stereoselectivity of reactions involving this compound. nih.gov This will provide insights that are often difficult to obtain through experiments alone.

Combined Experimental-Computational Workflows: The most powerful approach will be to integrate experimental and computational studies. For example, experimentally observed product distributions and kinetic data can be used to validate and refine computational models. In turn, computational predictions can guide the design of new experiments to test mechanistic hypotheses. nih.gov

Bio-Inspired Synthesis and Chemoenzymatic Transformations Leveraging its Metabolic Roles

Nature has long been a source of inspiration for organic chemists. The biosynthesis of indole-containing natural products often proceeds with remarkable efficiency and selectivity. Future research on this compound will likely draw inspiration from these biological processes.

Promising avenues include:

Biomimetic Synthesis: The study of biosynthetic pathways of indole alkaloids can provide valuable blueprints for the design of novel synthetic strategies. nih.gov For example, a biomimetic approach could involve an enzymatic or chemoenzymatic transformation of a tryptophan derivative to generate the indole-4-ylacetaldehyde scaffold, mimicking the initial steps of alkaloid biosynthesis.

Engineered Biosynthetic Pathways: With the advent of synthetic biology, it is now possible to engineer microorganisms to produce specific chemical compounds. Future research could focus on designing and implementing artificial biosynthetic pathways in bacteria or yeast for the sustainable production of this compound from simple feedstocks.

Chemoenzymatic Synthesis: The use of isolated enzymes as catalysts in organic synthesis offers the potential for unparalleled selectivity under mild reaction conditions. Future work will involve screening for and engineering enzymes, such as oxidoreductases, transaminases, or aldolases, that can act on this compound or its precursors to facilitate challenging transformations. For instance, an indole-3-acetaldehyde dehydrogenase has been studied, suggesting the potential for similar enzymes acting on the 4-substituted isomer. nih.gov

Computational Design of Functional Derivatives and Their Predicted Properties

The scaffold of this compound is an excellent starting point for the design of new functional molecules. In silico methods are set to play a pivotal role in accelerating the discovery and optimization of derivatives with desired properties. manipal.edu

Future research in this area will focus on:

Structure-Based and Ligand-Based Drug Design: For medicinal chemistry applications, computational tools such as molecular docking and pharmacophore modeling will be used to design derivatives of this compound that can bind to specific biological targets with high affinity and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning: QSAR models can be developed to correlate the structural features of a series of derivatives with their biological activity or physical properties. nih.gov Machine learning algorithms will be increasingly employed to build predictive models that can guide the design of new compounds with enhanced performance.

Prediction of ADMET Properties: A significant challenge in drug discovery is the high attrition rate of candidates due to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction tools will be used early in the design process to prioritize derivatives of this compound with favorable drug-like properties.

Design of Materials with Novel Properties: Beyond medicinal chemistry, computational methods can be used to design derivatives with specific electronic, optical, or material properties. For example, quantum chemical calculations can predict the HOMO-LUMO gap, absorption spectra, and other properties relevant to the development of new organic electronic materials.

| Computational Approach | Application Area | Predicted Properties |

| Molecular Docking | Medicinal Chemistry | Binding affinity, target selectivity |

| QSAR/Machine Learning | Drug Discovery, Materials Science | Biological activity, physical properties |

| ADMET Prediction | Pharmaceutical Development | Bioavailability, toxicity, metabolism |

| Quantum Chemistry | Materials Science | Electronic and optical properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1H-indol-4-yl)acetaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of indole-4-carboxaldehyde with acetaldehyde precursors under controlled conditions (e.g., acidic or basic catalysis). Key steps include protecting the indole nitrogen to prevent side reactions and optimizing solvent systems (e.g., THF or DMF) for higher yields. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H and C NMR to confirm the aldehyde proton (δ ~9-10 ppm) and indole aromatic signals.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected: ~175 g/mol).

- FT-IR : Identify the aldehyde C=O stretch (~1720 cm) and indole N-H vibrations .

Q. What stability considerations are critical for handling this compound in experimental workflows?

- Methodological Answer : The compound is sensitive to light, moisture, and oxidation. Store under inert gas (N or Ar) at –20°C. Monitor degradation via TLC or HPLC, particularly for aldehyde oxidation to carboxylic acid derivatives. Stabilizers like BHT (butylated hydroxytoluene) may be added to solutions .

Advanced Research Questions

Q. How can the biological activity of this compound be evaluated in vitro and in vivo?

- Methodological Answer :

- In vitro : Screen for enzyme inhibition (e.g., monoamine oxidase) using fluorometric assays or receptor binding studies (e.g., serotonin receptors) with radiolabeled ligands.

- In vivo : Assess pharmacokinetics (e.g., bioavailability via oral/intravenous administration in rodent models) and toxicity (e.g., LD determination) .

Q. How to resolve contradictions in reported biological activity data for indole-acetaldehyde derivatives?

- Methodological Answer : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to validate target engagement. Structural analogs with modified substituents (e.g., methyl or methoxy groups) can help isolate structure-activity relationships (SAR). Computational docking studies may clarify binding modes to reconcile discrepancies .

Q. What computational strategies are effective for modeling interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding poses with receptors (e.g., tryptophan hydroxylase).

- MD Simulations : Run 100-ns simulations in explicit solvent to assess stability of ligand-receptor complexes.

- QSAR : Develop quantitative models linking electronic properties (e.g., Hammett constants) to activity .

Q. What reaction mechanisms govern the derivatization of this compound in medicinal chemistry applications?

- Methodological Answer : The aldehyde group undergoes nucleophilic addition (e.g., with amines to form Schiff bases) or redox reactions (e.g., reduction to alcohol). Mechanistic studies using isotopic labeling (O or H) and kinetic analysis (Eyring plots) can elucidate pathways .

Q. What challenges arise when scaling up synthesis of this compound, and how can they be mitigated?

- Methodological Answer : Scaling issues include exothermicity control in condensation steps and purification bottlenecks. Use flow chemistry for heat-sensitive reactions and switch to preparative HPLC for large-scale purification. Process analytical technology (PAT) ensures real-time quality control .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.